Molecular Weight Advantage: 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine vs. 2-Methyl- and 3-Methoxy-Substituted Thiazole Analogs for Fragment-Based Screening Libraries
The target compound possesses the lowest molecular weight (180.23 g·mol⁻¹) among the commercially available 1-(thiazol-4-ylmethyl)-1H-imidazol-2-amine analog series, which is critical for fragment-based screening initiatives that demand MW <250 Da. The 2-methyl analog (1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine, CAS 1600471-03-1, C₈H₁₀N₄S, MW 194.26) adds 14.03 g·mol⁻¹, and the 3-methoxy analog (1-[(3-methoxy-1,2-thiazol-4-yl)methyl]-1H-imidazol-2-amine, CAS 2138246-48-5, C₈H₁₀N₄OS, MW 210.26) adds 30.03 g·mol⁻¹, pushing the latter beyond the Rule-of-Three threshold for fragment-like properties. [1] The predicted LogP of the target compound is 1.08 (ZINC20), compared to ~1.5 for the 2-methyl analog and ~1.2 for the 3-methoxy analog, indicating lower lipophilicity that may reduce promiscuous binding and phospholipidosis risk.
| Evidence Dimension | Molecular weight (MW) and calculated LogP |
|---|---|
| Target Compound Data | MW = 180.23 g·mol⁻¹; calculated LogP = 1.08 |
| Comparator Or Baseline | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazol-2-amine: MW = 194.26, LogP ~1.5; 1-[(3-methoxy-1,2-thiazol-4-yl)methyl]-1H-imidazol-2-amine: MW = 210.26, LogP ~1.2 |
| Quantified Difference | ΔMW = -14.03 and -30.03 g·mol⁻¹; ΔLogP = ~-0.4 and ~-0.1 |
| Conditions | MW from molecular formula; LogP calculated using ZINC20 / XLogP3 model |
Why This Matters
Lower MW and LogP within the fragment-like property space increase the probability of identifying efficient, optimizable hits in primary screening cascades, directly influencing procurement specifications for fragment library assembly.
- [1] ZINC20 Database. 1-(1,3-Thiazol-4-ylmethyl)-1H-imidazol-2-amine entry. Accessed via zinc20.docking.org. View Source
